![molecular formula C13H7BrF2O B1302588 3-Bromo-3',5'-difluorobenzophenone CAS No. 844879-37-4](/img/structure/B1302588.png)
3-Bromo-3',5'-difluorobenzophenone
Overview
Description
3-Bromo-3’,5’-difluorobenzophenone is an organic compound that belongs to the category of benzophenones. It has a CAS Number of 844879-37-4 and a molecular weight of 297.1 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-3’,5’-difluorobenzophenone is represented by the InChI code1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
. This indicates that the molecule consists of a benzophenone core with bromo and difluoro substituents. Physical And Chemical Properties Analysis
3-Bromo-3’,5’-difluorobenzophenone has a molecular weight of 297.1 .Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds related to 3-Bromo-3',5'-difluorobenzophenone is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing potential as Type II photosensitizers for cancer treatment in PDT. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
Bromophenol derivatives, similar to 3-Bromo-3',5'-difluorobenzophenone, are known for their antioxidant properties. Li, Li, Gloer, and Wang (2011) isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities against free radicals. These compounds are stronger than or comparable to butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their application in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Pharmaceutical and Food Industry Applications
Further research into bromophenols indicates their potential application in the pharmaceutical and food industries due to their antioxidant properties. A study by Olsen et al. (2013) on bromophenols from the red algae Vertebrata lanosa showed significant cellular antioxidant activity, highlighting their potential use in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Olsen et al., 2013).
Synthesis and Chemical Properties
Additionally, studies like those by Fujita et al. (2014) have explored the synthesis of difluoromethyl-substituted benzoheteroles, providing insights into the chemical properties and potential applications of related compounds, including 3-Bromo-3',5'-difluorobenzophenone. These studies contribute to understanding the chemical behavior and potential applications of such compounds in various industrial and scientific contexts (Fujita et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-(3,5-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZLTXAVLDNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373633 | |
Record name | 3-Bromo-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3',5'-difluorobenzophenone | |
CAS RN |
844879-37-4 | |
Record name | (3-Bromophenyl)(3,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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